4-(2-(Chloromethyl)-3-methylbutyl)thiazole

regioisomerism medicinal chemistry structure-activity relationship

Common Pain Point: Researchers using generic thiazoles or close regioisomers face high side-reaction rates and ambiguous SAR data due to mismatched steric/electronic environments, wasting months of synthetic effort. Solution: 4-(2-(Chloromethyl)-3-methylbutyl)thiazole delivers a defined, regiospecific scaffold where the chloromethyl handle at C4 and the 3-methylbutyl group at C2 provide a consistent reactivity and lipophilicity profile. - Ensures high-fidelity SAR exploration with 97-98% certified purity that minimizes side reactions. - Acts as a versatile key intermediate for focused kinase inhibitor libraries and antiretroviral protease inhibitor analogs (e.g., Ritonavir-type scaffolds). - Confers supply chain resilience: stable at ambient temperature (cool, dry storage), eliminating the risk of degradation from freeze-thaw cycles during multi-year projects.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
Cat. No. B13634609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Chloromethyl)-3-methylbutyl)thiazole
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CSC=N1)CCl
InChIInChI=1S/C9H14ClNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3
InChIKeyQXAABWGITGUROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Chloromethyl)-3-methylbutyl)thiazole Overview


4-(2-(Chloromethyl)-3-methylbutyl)thiazole (CAS 1493271-35-4) is a thiazole derivative characterized by a chloromethyl group at the C4 side chain and a 3-methylbutyl substituent at the C2 position of the thiazole ring. It is a specialized heterocyclic intermediate, commonly utilized in medicinal chemistry for the synthesis of kinase inhibitors and antiretroviral protease inhibitor analogs [1]. Its molecular formula is C9H14ClNS with a molecular weight of 203.73 g/mol, and it is typically supplied as a solid with purity specifications of 97–98% .

Scaffold Identity Regioisomerically pure thiazole intermediate for medicinal chemistry
Electrophilic Handle Chloromethyl group enables nucleophilic diversification for library synthesis
Storage Profile Ambient storage simplifies procurement and handling logistics

4-(2-(Chloromethyl)-3-methylbutyl)thiazole Structural Uniqueness


Substituting a generic thiazole or a close regioisomer for 4-(2-(Chloromethyl)-3-methylbutyl)thiazole is not scientifically sound due to its unique substitution pattern. The combination of a chloromethyl electrophilic handle on the C4 side chain and a branched alkyl group at the C2 position confers a distinct steric and electronic environment. This regiospecificity directly impacts the reactivity of the chloromethyl group in nucleophilic substitution reactions and the overall lipophilicity of the scaffold, which are critical parameters for designing targeted covalent inhibitors or optimizing pharmacokinetic properties [1]. Even a regioisomer like 4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole (CAS 1209681-69-5) exhibits a different spatial arrangement of the chloromethyl and alkyl moieties, which can lead to divergent binding affinities and metabolic stability in biological systems .

Regioisomer mismatch
Regioisomer CAS 1209681-69-5 may shift spatial arrangement, potentially altering reactivity and biological target context.
Non-halogenated analogs
Lack chloromethyl warhead; may not support covalent probe design or irreversible target engagement studies.
Lower purity alternatives
Unspecified or lower purity grades may introduce side reactions, reducing multi-step synthesis reproducibility.

4-(2-(Chloromethyl)-3-methylbutyl)thiazole Differentiation: Purity, Stability, Structure


Regioisomeric Specificity

4-(2-(Chloromethyl)-3-methylbutyl)thiazole is a distinct chemical entity from its regioisomer, 4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole (CAS 1209681-69-5). While both share the same molecular formula (C9H14ClNS) and mass (203.73 g/mol), the position of the chloromethyl and alkyl substituents is reversed. In the target compound, the chloromethyl group is on the C4 side chain and the 3-methylbutyl group is at the C2 position of the thiazole ring. This contrasts with the regioisomer, where the chloromethyl is directly on the C4 ring carbon and the alkyl chain is on the C2 ring carbon. This regioisomerism can lead to quantifiable differences in their 3D conformation and, by class-level inference from thiazole SAR studies, can significantly alter target binding affinity and metabolic stability .

Regioisomeric identity
Class-level inference
C4 side-chain chloromethyl vs. C4 ring chloromethyl
Structural context may influence target engagement
Distinct InChIKeys confirm non-interchangeable isomers
regioisomerism medicinal chemistry structure-activity relationship

Certified Purity Advantage

The target compound is commercially available with a certified minimum purity of 97% from AKSci and 98% from Leyan, based on HPLC or NMR analysis . In contrast, the closest regioisomer, 4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole, is often listed without a specified purity grade in major chemical databases, or with a lower typical purity of ≥95% . This quantifiable purity difference (up to 3% higher for the target compound) is significant for applications requiring high-fidelity starting materials, such as in multi-step synthesis where impurities can propagate and reduce overall yield, or in early-stage biological screening where even minor impurities can confound assay results.

Certified purity
Reported
97–98% (HPLC/NMR) vs. unspecified or ≥95% for regioisomer
Reduces side-reaction risk in multi-step synthesis
Cross-vendor specification review
chemical purity procurement specification quality control

Ambient Storage Stability

The vendor-specified long-term storage condition for 4-(2-(Chloromethyl)-3-methylbutyl)thiazole is a 'cool, dry place' at room temperature . This contrasts with several simpler chloromethylthiazole analogs, such as 2-(chloromethyl)thiazole and 2-chloro-5-(chloromethyl)thiazole, which require refrigerated storage at -20°C or 0-10°C to maintain stability . This practical advantage reduces the logistical burden and energy costs associated with cold-chain storage, making the compound easier to handle, ship, and inventory in a typical laboratory setting.

Storage condition
Cross-study comparable
Cool, dry place (ambient) vs. −20°C or 0–10°C for analogs
Simplifies ambient logistics and reduces cold-chain dependency
Based on vendor storage guidelines
compound stability storage optimization logistics

Electrophilic Warhead for Covalent Probes

The chloromethyl group is a well-established electrophilic warhead capable of undergoing nucleophilic substitution to form irreversible covalent bonds with biological targets, such as the catalytic cysteine or lysine residues in kinases and proteases [1]. By class-level inference from studies on related chloromethyl thiazoles and heterocycles, this functional group is essential for designing targeted covalent inhibitors (TCIs) [2][3]. Unlike reversible inhibitors, covalent engagement can lead to prolonged pharmacodynamic effects and may overcome certain drug resistance mechanisms. While direct comparative kinetic data for this specific compound is lacking, the presence of this reactive handle differentiates it from non-chlorinated thiazole analogs that lack this covalent trapping capability.

Covalent warhead potential
Class-level inference
Chloromethyl group enables nucleophilic substitution
May support irreversible probe design context
Direct kinetic data for this compound not available
covalent inhibitors chemical biology targeted therapeutics

4-(2-(Chloromethyl)-3-methylbutyl)thiazole Application Scenarios


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a key intermediate for constructing focused libraries of thiazole-based kinase inhibitors. Its defined regioisomeric purity and high certified purity (97-98%) minimize side reactions, ensuring high-fidelity SAR exploration. The chloromethyl group serves as a versatile handle for introducing diverse amine, thiol, or alcohol nucleophiles, enabling rapid diversification at the C4 position while maintaining the branched alkyl chain at C2 for optimized lipophilicity and target engagement [1].

Targeted Covalent Inhibitor Development

The chloromethyl warhead on this thiazole scaffold positions it as a prime candidate for designing covalent probes. When conjugated to an appropriate recognition element, it can form a stable, irreversible bond with a catalytic cysteine or lysine in the target protein's active site. This approach is validated by class-level evidence from thrombin inhibitors and other chloromethyl-heterocycle probes, which demonstrate extended target residence times [2][3].

Antiretroviral Protease Inhibitor Analog Synthesis

The compound's structural features are reminiscent of key intermediates used in the synthesis of potent HIV protease inhibitors like Ritonavir. Its use in this context can lead to the development of new analogs with potentially improved resistance profiles or pharmacokinetic properties. The combination of the thiazole core and the specific alkyl substitution pattern is crucial for mimicking the transition state of the protease enzyme [1].

Stable Reagent for Long-Term Campaigns

Given its stability at ambient temperature (cool, dry place), this compound is a practical choice for multi-year drug discovery projects. Unlike more labile chloromethyl analogs that require -20°C storage, this compound can be safely inventoried in standard laboratory cabinets, reducing the risk of degradation due to freezer failures or repeated freeze-thaw cycles, thereby ensuring consistent supply quality over the project lifespan .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioisomeric purity and electrophilic handle
SAR diversification and yield consistency
Covalent chemical probe design
Chloromethyl warhead reactivity
Target engagement and residence time context
Protease inhibitor analog synthesis
Thiazole scaffold with specific alkyl substitution
Transition-state mimicry context
Long-term synthetic campaigns
Ambient storage stability
Supply consistency and degradation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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